

# Catadegbrutinib (CAS Number: 2736508-60-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Catadegbrutinib |           |
| Cat. No.:            | B15544302       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Catadegbrutinib, also known as BGB-16673, is a potent and orally bioavailable Bruton's tyrosine kinase (BTK) degrader being developed for the treatment of B-cell malignancies. As a proteolysis-targeting chimera (PROTAC), Catadegbrutinib offers a novel therapeutic modality by inducing the degradation of BTK rather than simply inhibiting its enzymatic activity. This mechanism allows it to overcome resistance associated with mutations in the BTK gene that affect the binding of conventional BTK inhibitors. This technical guide provides a comprehensive overview of Catadegbrutinib, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## Introduction

Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its dysregulation is a key driver in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Waldenström Macroglobulinemia. While BTK inhibitors have transformed the treatment landscape for these diseases, the emergence of resistance, often through mutations in the BTK gene, remains a significant clinical challenge.



**Catadegbrutinib** is a next-generation therapeutic agent designed to address this challenge. It is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This event-driven pharmacology allows **Catadegbrutinib** to be effective against both wild-type and mutated forms of BTK.

**Physicochemical Properties** 

| Property          | Value                                                                                                                                                                                                                  |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 2736508-60-2                                                                                                                                                                                                           |  |
| Molecular Formula | C47H54N12O4                                                                                                                                                                                                            |  |
| IUPAC Name        | 3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-3-pyridinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |  |
| Synonyms          | BGB-16673, BTK-IN-29                                                                                                                                                                                                   |  |

## **Mechanism of Action**

**Catadegbrutinib** functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein. Its mechanism can be broken down into the following steps:

- Ternary Complex Formation: **Catadegbrutinib**, with its two distinct binding moieties, forms a ternary complex with the BTK protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1]
- Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.
- Proteasomal Degradation: The poly-ubiquitinated BTK is then recognized and targeted for degradation by the 26S proteasome.



This catalytic process allows a single molecule of **Catadegbrutinib** to induce the degradation of multiple BTK proteins, leading to a profound and sustained depletion of BTK.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Catadegbrutinib.

# Preclinical Data In Vitro Activity

**Catadegbrutinib** has demonstrated potent activity in in vitro assays, effectively inhibiting BTK and inducing its degradation in various cell lines.



| Assay                       | Cell Line                        | Parameter                        | Value      |
|-----------------------------|----------------------------------|----------------------------------|------------|
| BTK Inhibition              | -                                | IC50                             | 0.69 nM[2] |
| BTK Degradation             | TMD8                             | DC <sub>50</sub> (Wild-Type BTK) | 0.7 nM     |
| TMD8                        | D <sub>max</sub> (Wild-Type BTK) | 96%                              |            |
| BTK Degradation<br>(Mutant) | TMD8 (C481S)                     | DC50                             | 1.1 nM     |
| TMD8 (C481S)                | D <sub>max</sub>                 | 96%                              |            |
| TMD8 (V416L)                | DC50                             | 1.4 nM                           | -          |
| TMD8 (V416L)                | D <sub>max</sub>                 | 97%                              | _          |
| TMD8 (L528W)                | DC50                             | 0.3 nM                           | _          |
| TMD8 (L528W)                | D <sub>max</sub>                 | 96%                              | -          |

## **Preclinical Pharmacokinetics**

Preclinical studies in animal models have shown that **Catadegbrutinib** is orally bioavailable. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to predict human BTK degradation from preclinical in vitro and in vivo data, supporting the progression to clinical trials.[3] Studies have also indicated that **Catadegbrutinib** has the ability to penetrate the central nervous system (CNS).[4]

## **Clinical Data**

The primary clinical evidence for **Catadegbrutinib** comes from the Phase 1/2 CaDAnCe-101 trial (NCT05006716), which has evaluated its safety and efficacy in patients with relapsed or refractory B-cell malignancies.

# Efficacy in Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)



| Parameter                                   | All Doses | 200 mg Dose |
|---------------------------------------------|-----------|-------------|
| Overall Response Rate (ORR)                 | 84.8%     | 93.8%[5]    |
| Complete Response (CR)                      | 4.5%      | 6.3%        |
| Partial Response (PR)                       | 66.7%     | 75.0%       |
| Partial Response with Lymphocytosis (PR-L)  | 13.6%     | 12.5%       |
| 12-Month Progression-Free<br>Survival (PFS) | 77.4%     | -           |

Efficacy in Waldenström Macroglobulinemia

| Parameter                          | Value |
|------------------------------------|-------|
| Overall Response Rate (ORR)        | 90%   |
| Major Response Rate (PR or better) | 81%   |
| Very Good Partial Response (VGPR)  | 14%   |

# **Safety Profile**

**Catadegbrutinib** has been generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are summarized below.

| Adverse Event                          | Any Grade | Grade ≥3 |
|----------------------------------------|-----------|----------|
| Contusion                              | 30%       | -        |
| Diarrhea                               | 24%       | -        |
| Fatigue                                | 20%       | -        |
| Neutropenia/Neutrophil count decreased | 16%       | 12%      |

# **Experimental Protocols**



## **Western Blot for BTK Degradation**

This protocol provides a general framework for assessing BTK protein levels following treatment with **Catadegbrutinib**.





Click to download full resolution via product page

Figure 2: Western Blot Workflow for BTK Degradation.



#### Materials:

- B-cell lymphoma cell lines (e.g., TMD8, Ramos)
- Catadegbrutinib
- Cell lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[6]
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-BTK, anti-actin (or other loading control)[6]
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

#### Procedure:

- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere or stabilize. Treat cells with varying concentrations of Catadegbrutinib or vehicle control for the desired time.
- Cell Lysis: Harvest and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.



- Immunoblotting: Block the membrane and then incubate with the primary antibody against BTK. Subsequently, incubate with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the BTK signal to a loading control to determine the extent of degradation.

## **Cell Viability Assay (CellTiter-Glo®)**

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of **Catadegbrutinib** on cell proliferation.

#### Materials:

- Opaque-walled 96-well or 384-well plates
- B-cell lymphoma cell lines
- Catadegbrutinib
- CellTiter-Glo® Reagent[7]

#### Procedure:

- Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and incubation time.[8]
- Compound Addition: Add serial dilutions of **Catadegbrutinib** to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.[9]
- Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
- Assay Procedure:
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
     [9]



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Subtract the background luminescence and normalize the data to the vehicletreated cells to determine the percentage of cell viability. Calculate the IC₅₀ value using a suitable software.

# **Signaling Pathway**

**Catadegbrutinib** targets a key node in the B-cell receptor signaling pathway, leading to the inhibition of downstream signals that promote cell survival and proliferation.





Click to download full resolution via product page

Figure 3: BTK Signaling Pathway and the Action of **Catadegbrutinib**.



### Conclusion

**Catadegbrutinib** represents a promising new therapeutic strategy for B-cell malignancies. Its novel mechanism of action, which involves the targeted degradation of BTK, allows it to overcome key resistance mechanisms that limit the efficacy of conventional BTK inhibitors. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. Further clinical development is ongoing to fully elucidate the therapeutic potential of **Catadegbrutinib** in various B-cell cancers. This technical guide provides a foundational understanding of this innovative molecule for researchers and clinicians in the field of oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Translational modelling to predict human pharmacokinetics and pharmacodynamics of a Bruton's tyrosine kinase-targeted protein degrader BGB-16673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. onclive.com [onclive.com]
- 6. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. OUH Protocols [ous-research.no]
- 9. promega.com [promega.com]
- To cite this document: BenchChem. [Catadegbrutinib (CAS Number: 2736508-60-2): A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15544302#catadegbrutinib-cas-number-2736508-60-2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com